Cas no 2228751-60-6 (1-(3,5-difluoropyridin-4-yl)cyclopropylmethanol)

1-(3,5-Difluoropyridin-4-yl)cyclopropylmethanol is a fluorinated pyridine derivative featuring a cyclopropane methanol substituent. Its unique structure, combining a difluoropyridine core with a cyclopropylmethanol group, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms enhances metabolic stability and bioavailability, while the cyclopropane ring contributes to conformational rigidity, potentially improving binding affinity in target interactions. This compound is particularly useful in the development of bioactive molecules, including kinase inhibitors and other therapeutic agents. Its well-defined reactivity profile allows for selective functionalization, facilitating further derivatization in medicinal chemistry applications. High purity and consistent quality ensure reliable performance in research and industrial processes.
1-(3,5-difluoropyridin-4-yl)cyclopropylmethanol structure
2228751-60-6 structure
商品名:1-(3,5-difluoropyridin-4-yl)cyclopropylmethanol
CAS番号:2228751-60-6
MF:C9H9F2NO
メガワット:185.170669317245
CID:6358606
PubChem ID:165717315

1-(3,5-difluoropyridin-4-yl)cyclopropylmethanol 化学的及び物理的性質

名前と識別子

    • 1-(3,5-difluoropyridin-4-yl)cyclopropylmethanol
    • EN300-1761588
    • [1-(3,5-difluoropyridin-4-yl)cyclopropyl]methanol
    • 2228751-60-6
    • インチ: 1S/C9H9F2NO/c10-6-3-12-4-7(11)8(6)9(5-13)1-2-9/h3-4,13H,1-2,5H2
    • InChIKey: YDJSLRIDLKDTCY-UHFFFAOYSA-N
    • ほほえんだ: FC1C=NC=C(C=1C1(CO)CC1)F

計算された属性

  • せいみつぶんしりょう: 185.06522023g/mol
  • どういたいしつりょう: 185.06522023g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 186
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 33.1Ų

1-(3,5-difluoropyridin-4-yl)cyclopropylmethanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1761588-1.0g
[1-(3,5-difluoropyridin-4-yl)cyclopropyl]methanol
2228751-60-6
1g
$1442.0 2023-06-03
Enamine
EN300-1761588-0.5g
[1-(3,5-difluoropyridin-4-yl)cyclopropyl]methanol
2228751-60-6
0.5g
$1385.0 2023-09-20
Enamine
EN300-1761588-10.0g
[1-(3,5-difluoropyridin-4-yl)cyclopropyl]methanol
2228751-60-6
10g
$6205.0 2023-06-03
Enamine
EN300-1761588-2.5g
[1-(3,5-difluoropyridin-4-yl)cyclopropyl]methanol
2228751-60-6
2.5g
$2828.0 2023-09-20
Enamine
EN300-1761588-5.0g
[1-(3,5-difluoropyridin-4-yl)cyclopropyl]methanol
2228751-60-6
5g
$4184.0 2023-06-03
Enamine
EN300-1761588-0.1g
[1-(3,5-difluoropyridin-4-yl)cyclopropyl]methanol
2228751-60-6
0.1g
$1269.0 2023-09-20
Enamine
EN300-1761588-0.05g
[1-(3,5-difluoropyridin-4-yl)cyclopropyl]methanol
2228751-60-6
0.05g
$1212.0 2023-09-20
Enamine
EN300-1761588-0.25g
[1-(3,5-difluoropyridin-4-yl)cyclopropyl]methanol
2228751-60-6
0.25g
$1328.0 2023-09-20
Enamine
EN300-1761588-10g
[1-(3,5-difluoropyridin-4-yl)cyclopropyl]methanol
2228751-60-6
10g
$6205.0 2023-09-20
Enamine
EN300-1761588-1g
[1-(3,5-difluoropyridin-4-yl)cyclopropyl]methanol
2228751-60-6
1g
$1442.0 2023-09-20

1-(3,5-difluoropyridin-4-yl)cyclopropylmethanol 関連文献

1-(3,5-difluoropyridin-4-yl)cyclopropylmethanolに関する追加情報

Introduction to 1-(3,5-difluoropyridin-4-yl)cyclopropylmethanol (CAS No. 2228751-60-6)

1-(3,5-difluoropyridin-4-yl)cyclopropylmethanol (CAS No. 2228751-60-6) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of fluorinated pyridine derivatives, which have been extensively studied for their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.

The chemical structure of 1-(3,5-difluoropyridin-4-yl)cyclopropylmethanol is characterized by a cyclopropyl ring attached to a methanol group and a 3,5-difluoropyridine moiety. The presence of fluorine atoms in the pyridine ring imparts unique electronic and steric properties to the molecule, which can influence its interactions with biological targets. These properties make it an attractive candidate for drug discovery and development.

Recent research has highlighted the potential of 1-(3,5-difluoropyridin-4-yl)cyclopropylmethanol in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.

In addition to its anti-inflammatory properties, 1-(3,5-difluoropyridin-4-yl)cyclopropylmethanol has shown promise in antiviral research. A study conducted by a team of researchers at a leading pharmaceutical institute demonstrated that this compound effectively inhibits the replication of several RNA viruses, including influenza and coronaviruses. The antiviral activity is attributed to its ability to interfere with viral entry and replication processes within host cells.

The anticancer potential of 1-(3,5-difluoropyridin-4-yl)cyclopropylmethanol has also been explored in preclinical studies. Research published in Cancer Research indicated that this compound selectively targets cancer cells by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the activation of caspase-dependent pathways and the disruption of mitochondrial membrane potential. These findings suggest that 1-(3,5-difluoropyridin-4-yl)cyclopropylmethanol could be a valuable lead compound for developing novel anticancer agents.

The synthesis of 1-(3,5-difluoropyridin-4-yl)cyclopropylmethanol typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the coupling of 3,5-difluoropyridine with an appropriate cyclopropyl derivative followed by reduction to form the methanol group. The synthetic process can be optimized to achieve high yields and purity, making it suitable for large-scale production.

In terms of safety and toxicity, preliminary studies have shown that 1-(3,5-difluoropyridin-4-yl)cyclopropylmethanol exhibits low toxicity in vitro and in animal models. However, further comprehensive toxicological evaluations are necessary to ensure its safety for human use. These assessments will include detailed investigations into pharmacokinetics, metabolism, and potential side effects.

The future prospects for 1-(3,5-difluoropyridin-4-yl)cyclopropylmethanol are promising. Ongoing clinical trials are evaluating its efficacy and safety in treating various diseases such as inflammatory disorders, viral infections, and cancer. If these trials yield positive results, this compound could become a valuable addition to the therapeutic arsenal available to healthcare professionals.

In conclusion, 1-(3,5-difluoropyridin-4-yl)cyclopropylmethanol (CAS No. 2228751-60-6) is a multifaceted compound with significant potential in medicinal chemistry. Its unique chemical structure and diverse biological activities make it an exciting candidate for further research and development. As more studies are conducted and clinical trials progress, it is likely that this compound will play an increasingly important role in advancing medical treatments for various conditions.

おすすめ記事

推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.